molecular formula C16H11ClN2O3 B8269830 6-(Benzyloxy)-4-chloro-3-nitroquinoline CAS No. 847577-91-7

6-(Benzyloxy)-4-chloro-3-nitroquinoline

Cat. No.: B8269830
CAS No.: 847577-91-7
M. Wt: 314.72 g/mol
InChI Key: JRVDRDOKUFYSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-4-chloro-3-nitroquinoline (CAS 847577-91-7) is a versatile chemical intermediate with significant importance in medicinal chemistry, particularly in the development of novel anticancer agents. This compound features a quinoline core structure substituted with a chloro-leaving group at the 4-position and a nitro group at the 3-position, which are key reactive sites for further synthetic elaboration. The 6-benzyloxy group contributes to the molecule's properties and influences its binding in biological systems. The primary research value of this compound lies in its role as a key precursor for synthesizing 3-nitroquinoline derivatives, which have been explored as a new class of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . EGFR is a well-validated target in oncology, and its overexpression is implicated in the proliferation of various human carcinomas, including epidermoid carcinoma (A-431) and breast cancer (MDA-MB-468) cells . Researchers utilize this building block to create targeted analogs that bind to the ATP site of the EGFR kinase domain. Molecular modeling studies suggest that such 3-nitroquinoline derivatives can form crucial hydrogen bonds within the active pocket—for instance, the N1 of the quinoline with Thr766 and the 3-nitro group with the backbone NH of Met769 or Asp831—leading to remarkable inhibitory activity with IC50 values reaching the nanomolar range in some optimized compounds . As a sophisticated building block, this compound is essential for hit-to-lead optimization campaigns in drug discovery. It enables researchers to systematically explore structure-activity relationships (SAR) by modifying the 4-position with various aniline substituents and investigating the impact of the 6-benzyloxy group on potency, selectivity, and pharmacokinetic properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

847577-91-7

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

4-chloro-3-nitro-6-phenylmethoxyquinoline

InChI

InChI=1S/C16H11ClN2O3/c17-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-14(13)18-9-15(16)19(20)21/h1-9H,10H2

InChI Key

JRVDRDOKUFYSID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 6-(Benzyloxy)-4-chloro-3-nitroquinoline with structurally related quinoline derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Solubility Key References
6-(Benzyloxy)-4-chloro-3-nitroquinoline C₁₆H₁₁ClN₂O₃ (estimated) ~314.7 g/mol 6-OBn, 4-Cl, 3-NO₂ Not reported (likely hydrophobic)
6-Bromo-4-chloro-3-nitroquinoline C₉H₄BrClN₂O₂ 287.49 g/mol 6-Br, 4-Cl, 3-NO₂ Slight in CHCl₃, MeOH, DMSO
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline C₁₁H₉ClN₂O₃ 252.66 g/mol 6-OMe, 4-Cl, 3-NO₂, 2-Me Not reported
6-(Benzyloxy)-4-chloro-7-methoxyquinoline C₁₇H₁₄ClNO₂ 299.75 g/mol 6-OBn, 4-Cl, 7-OMe Not reported
Key Observations:
  • Molecular Weight : The benzyloxy group contributes significantly to the molecular weight (~314.7 g/mol), making it heavier than bromo- or methoxy-substituted analogs .

Challenges and Limitations

  • Solubility Issues : The hydrophobic benzyloxy group may complicate aqueous-phase reactions or biological testing, requiring formulation adjustments .
  • Synthetic Complexity : Introducing multiple substituents (e.g., nitro, chloro, benzyloxy) demands precise control over reaction conditions to avoid side products .

Q & A

Basic Question: What are the standard synthetic routes for preparing 6-(Benzyloxy)-4-chloro-3-nitroquinoline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

Benzyloxy Introduction : Nucleophilic aromatic substitution (SNAr) at the 6-position using benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) .

Chlorination : Treatment with POCl₃ or PCl₅ at elevated temperatures (80–100°C) to introduce the 4-chloro group .

Nitration : Controlled nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
Optimization Parameters :

  • Temperature Control : Nitration at low temperatures minimizes side reactions.
  • Catalyst Use : Lewis acids like FeCl₃ improve regioselectivity during chlorination.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Basic Question: Which analytical techniques are critical for characterizing 6-(Benzyloxy)-4-chloro-3-nitroquinoline?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons in quinoline) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 340.05) .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water gradient) .

Advanced Question: How does the nitro group at the 3-position influence the compound’s reactivity in subsequent transformations?

Answer:
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5- and 8-positions of the quinoline ring. Key reactions include:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., amide coupling) .
  • Nucleophilic Aromatic Substitution (NAS) : The nitro group enhances reactivity at adjacent positions, facilitating displacement with thiols or amines under mild conditions .
    Mechanistic Insight : DFT calculations show the nitro group lowers the LUMO energy, increasing susceptibility to nucleophilic attack .

Advanced Question: What computational strategies are used to predict the electronic properties of 6-(Benzyloxy)-4-chloro-3-nitroquinoline?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior and charge distribution .
  • Molecular Docking : Screens against biological targets (e.g., kinases) to hypothesize binding modes, leveraging nitro and chloro groups for hydrophobic interactions .
  • Solubility Prediction : COSMO-RS models estimate solubility in organic solvents, aiding formulation design .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of 6-(Benzyloxy)-4-chloro-3-nitroquinoline for pharmacological applications?

Answer:

  • Nitro Group Modifications : Replacing nitro with cyano or sulfonamide groups alters cytotoxicity and selectivity .
  • Benzyloxy Substituents : Bulky substituents (e.g., 4-fluorobenzyl) enhance metabolic stability .
  • Quinoline Core Variations : Introducing methoxy groups at the 7-position improves solubility without compromising activity .
    Case Study : Analogues with Cl → F substitution showed 10-fold higher inhibition of topoisomerase II in vitro .

Basic Question: What factors influence the stability of 6-(Benzyloxy)-4-chloro-3-nitroquinoline during storage?

Answer:

  • Light Sensitivity : Nitro groups promote photodegradation; store in amber vials at -20°C .
  • Moisture Control : Hygroscopicity leads to hydrolysis; use desiccants (silica gel) in sealed containers .
  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

Advanced Question: How can regioselectivity challenges in the synthesis of 6-(Benzyloxy)-4-chloro-3-nitroquinoline derivatives be addressed?

Answer:

  • Directed Metalation : Use directing groups (e.g., amides) to control functionalization at specific positions .
  • Protecting Group Strategies : Temporary protection of the nitro group (e.g., Boc) prevents unwanted side reactions during chlorination .
  • Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproduct formation .

Advanced Question: What methodologies are employed to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Impurity Profiling : LC-MS identifies trace impurities (e.g., dechlorinated byproducts) that may skew bioassay results .
  • Dose-Response Reproducibility : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific effects .
  • Meta-Analysis : Cross-reference data from public databases (e.g., PubChem) to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.